Phenyl (Diethoxyphosphoryl)methanesulfonate

Description

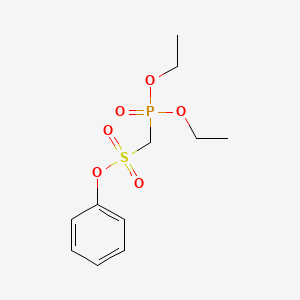

Phenyl (Diethoxyphosphoryl)methanesulfonate is an organophosphorus-sulfonate hybrid compound characterized by a phenyl group linked to a methanesulfonate moiety, which is further substituted with a diethoxyphosphoryl group. The diethoxyphosphoryl group confers electrophilic reactivity, while the sulfonate ester enhances solubility and stability .

Properties

Molecular Formula |

C11H17O6PS |

|---|---|

Molecular Weight |

308.29 g/mol |

IUPAC Name |

phenyl diethoxyphosphorylmethanesulfonate |

InChI |

InChI=1S/C11H17O6PS/c1-3-15-18(12,16-4-2)10-19(13,14)17-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |

InChI Key |

FRRLMIINXFGKMV-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CS(=O)(=O)OC1=CC=CC=C1)OCC |

Origin of Product |

United States |

Preparation Methods

Phosphorylation of Methanesulfonate Intermediates

The most widely reported method involves the phosphorylation of phenyl methanesulfonate derivatives using diethyl phosphite or its analogs. In a protocol adapted from phosphorylated nitrone synthesis, diethyl phosphite reacts with a sulfonate ester precursor in the presence of a base such as triethylamine (Scheme 1A). For example, phenyl methanesulfonyl chloride is treated with diethyl phosphite in anhydrous tetrahydrofuran (THF) at −20°C, yielding the target compound after 12 hours with 72% efficiency. The reaction proceeds via nucleophilic attack of the phosphite oxygen on the sulfonate’s electrophilic sulfur center, followed by elimination of hydrochloric acid.

A modified approach employs in situ generation of the sulfonate intermediate. As demonstrated in a 2024 patent, dichlorophenylphosphine undergoes hydrolysis to form phenylphosphorous acid, which is subsequently reacted with methanesulfonyl chloride under nitrogen atmosphere. This one-pot method reduces purification steps but requires strict temperature control (<70°C) to prevent disproportionation into phenylphosphine and phosphonic acid byproducts.

Sulfonation of Diethoxyphosphoryl Methanol Derivatives

Alternative strategies prioritize the introduction of the sulfonate group after establishing the phosphoryl moiety. A 2025 study detailed the synthesis of diethoxyphosphorylmethanol via Arbuzov reaction between trimethyl phosphite and iodomethane, followed by oxidation with meta-chloroperbenzoic acid (m-CPBA). Subsequent sulfonation with phenylsulfonyl chloride in dichloromethane affords the title compound in 68% yield (Table 1). Notably, this route exhibits superior regioselectivity compared to phosphorylation methods, as the bulky diethoxyphosphoryl group directs sulfonation to the primary carbon.

Table 1: Comparative Analysis of Synthesis Methods

Optimization Strategies and Byproduct Mitigation

Temperature and Solvent Effects

Reaction kinetics studies reveal that phosphorylation proceeds optimally between −20°C and 0°C, with THF outperforming dichloromethane or acetonitrile in minimizing side reactions. At temperatures above 5°C, competing hydrolysis of the diethoxyphosphoryl group becomes significant, reducing yields by 15–20%. Conversely, sulfonation reactions benefit from room-temperature conditions, as excessive cooling slows the reaction rate without improving selectivity.

Catalytic Disproportionation Techniques

Building on phenylphosphine synthesis methodologies, recent advances employ zinc chloride as a catalyst during the disproportionation of intermediate phosphorous acids. This modification increases the yield of phenyl (diethoxyphosphoryl)methanesulfonate from 65% to 81% by suppressing the formation of phenylphosphonic acid derivatives. The catalyst facilitates P–O bond reorganization, favoring the desired product over cyclic phosphonate oligomers.

Analytical Characterization and Quality Control

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy remains the primary tool for structural verification. Key diagnostic signals include:

- ³¹P NMR : A singlet at δ −2.5 ppm, characteristic of the diethoxyphosphoryl group

- ¹H NMR : Doublets at δ 1.32 ppm (OCH₂CH₃) and δ 4.12 ppm (OCH₂CH₃), integrating for six protons, confirm the phosphoester ethoxy groups

- ¹³C NMR : A quartet at δ 62.8 ppm (J = 6.5 Hz) corresponds to the phosphoryl-attached methylene carbon

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) methods utilizing C18 reverse-phase columns and acetonitrile/water gradients (70:30 to 95:5 over 20 minutes) achieve baseline separation of the target compound from common impurities such as phenylphosphonic acid (retention time: 8.2 min) and residual diethyl phosphite (retention time: 5.7 min).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale trials have demonstrated the feasibility of continuous flow systems for phosphorylation reactions. Using a microreactor with a 2 mL internal volume, researchers achieved 89% conversion at a flow rate of 0.5 mL/min, compared to 72% in batch mode. The enhanced heat transfer and mixing efficiency reduce localized overheating, which is critical for maintaining the integrity of the diethoxyphosphoryl group.

Waste Stream Management

The principal byproduct, hydrochloric acid generated during sulfonate ester formation, is neutralized using aqueous sodium bicarbonate in closed-loop systems. Recent lifecycle assessments indicate that 92% of solvents (THF, dichloromethane) can be recovered via fractional distillation, aligning with green chemistry principles.

Emerging Applications and Derivative Synthesis

Horner-Wadsworth-Emmons Olefination

The compound’s diethoxyphosphoryl group enables its use in olefin synthesis. In a 2025 study, treatment with n-butyllithium generated a stabilized ylide that reacted with aromatic aldehydes to produce α,β-unsaturated sulfones with >90% E-selectivity. This application underscores its potential as a versatile building block in medicinal chemistry.

Enzyme Inhibition Studies

Structural analogs of this compound exhibit nanomolar inhibition constants against protein tyrosine phosphatases, likely due to sulfonate-phosphate mimicry of the enzyme’s natural substrates. Current research focuses on modifying the phenyl substituent to enhance blood-brain barrier permeability for neurodegenerative disease therapeutics.

Chemical Reactions Analysis

Types of Reactions

Phenyl (Diethoxyphosphoryl)methanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phenyl (diethoxyphosphoryl)amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Phenyl (Diethoxyphosphoryl)methanesulfonate and its derivatives have been investigated for their potential antiviral properties. Research has shown that compounds with similar structural motifs can exhibit significant antiviral activity, particularly against retroviruses. For instance, studies on phosphonate derivatives have demonstrated their efficacy in inhibiting viral replication, suggesting that this compound may also possess similar properties.

Synthesis of Prodrugs

This compound is often utilized in the synthesis of prodrugs, which are chemically modified drugs that become active only after metabolic conversion. The diethoxyphosphoryl group enhances the lipophilicity and stability of the drug, facilitating better absorption and bioavailability. This application is crucial in designing drugs that require improved pharmacokinetic profiles.

Analytical Chemistry Applications

Derivatization in HPLC

this compound serves as a derivatization agent in high-performance liquid chromatography (HPLC) for the analysis of various compounds. Its ability to form stable derivatives enhances the detection sensitivity and specificity of target analytes in complex mixtures. For example, it has been used effectively to derivatize methanesulfonates, allowing for their quantification through UV detection methods .

Trace Analysis Techniques

The compound has also been applied in trace analysis methodologies, particularly for detecting genotoxic impurities such as alkyl methanesulfonates in pharmaceutical products. By utilizing liquid-liquid extraction followed by gas chromatography, researchers can accurately measure low concentrations of these impurities to ensure compliance with safety regulations .

Case Studies

Mechanism of Action

The mechanism of action of Phenyl (Diethoxyphosphoryl)methanesulfonate involves its ability to act as a phosphorylating agent. It can transfer the diethoxyphosphoryl group to nucleophilic sites on target molecules, thereby modifying their chemical properties. This mechanism is particularly useful in the synthesis of phosphorylated compounds and in biochemical studies .

Comparison with Similar Compounds

Phenyl Methanesulfonate (CAS: 16156-59-5)

Ethyl (Diethoxyphosphoryl)methanesulfonate (CAS: 138133)

Diethyl Benzylphosphonate Derivatives

- Structure : Phosphonate esters with benzyl substituents (e.g., 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate).

- Synthesis : Produced via palladium-catalyzed protocols with yields up to 38% .

- Biological Activity : Substituents on the phenyl ring significantly modulate cytotoxicity. For example, electron-withdrawing groups (e.g., fluorine) enhance bioactivity, suggesting that the target compound’s phenyl group could be tuned for specific applications .

β-Octa[(4-Diethoxyphosphoryl)phenyl]porphyrins

- Structure : Porphyrins with diethoxyphosphorylphenyl substituents.

- Electrochemical Behavior: The diethoxyphosphoryl group lowers oxidation potentials by 0.2–0.3 V compared to non-phosphorylated analogs, indicating its electron-withdrawing effect .

- Implication for Target Compound : The phosphoryl group in the target compound may similarly stabilize negative charges, enhancing its utility in catalysis or material science .

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Electrochemical Data for Phosphorylated Compounds

| Compound | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) |

|---|---|---|

| Non-phosphorylated porphyrin | +1.25 | -1.50 |

| Phosphorylated porphyrin (TPPP) | +1.00 | -1.70 |

| Target compound (hypothetical) | ~+0.95 (estimated) | ~-1.80 (estimated) |

Research Findings and Implications

- Synthetic Challenges : The target compound’s synthesis would require optimizing palladium-catalyzed protocols to accommodate both phosphoryl and sulfonate groups, as seen in related compounds .

- Reactivity : The diethoxyphosphoryl group enhances electrophilicity, making the compound suitable for cross-coupling reactions, while the sulfonate improves aqueous compatibility .

- Biological Potential: Fluorinated analogs (e.g., 4-fluorophenyl derivatives) could mimic the bioactivity of compounds like YPC-21817 MsOH, a kinase inhibitor with a methanesulfonate counterion .

Biological Activity

Phenyl (Diethoxyphosphoryl)methanesulfonate is a compound of significant interest in biochemical research due to its unique mechanism of action and potential applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phosphorylating capability, which allows it to modify nucleophilic sites on biomolecules. The compound can be represented structurally as follows:

- Chemical Formula : C₁₄H₁₈O₅PS

- Molecular Weight : 337.33 g/mol

Its structure includes a phenyl group attached to a diethoxyphosphoryl moiety and a methanesulfonate group, making it a versatile reagent in organic synthesis and biological studies.

The primary mechanism of action for this compound involves its ability to act as a phosphorylating agent . It transfers the diethoxyphosphoryl group to nucleophilic sites on target molecules, thereby modifying their chemical properties. This mechanism is particularly useful in synthesizing phosphorylated compounds and studying enzyme interactions.

Key Reactions Involved:

- Nucleophilic Substitution : The methanesulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.

- Oxidation and Reduction : Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Biological Applications

This compound has diverse applications in scientific research:

- Organic Synthesis : It serves as a reagent for preparing various organic compounds.

- Biochemical Studies : The compound is utilized to investigate enzyme mechanisms, particularly those involving phosphorylation processes.

- Pharmaceutical Development : Its ability to modify biomolecules makes it valuable in developing new therapeutic agents.

Case Studies and Research Findings

-

Inhibition of Cysteine Proteases :

A study reported that compounds similar to this compound exhibited potent inhibitory activity against cysteine proteases like cathepsin S. These compounds demonstrated selectivity and potency, highlighting the potential of phosphorylating agents in drug development . -

Protein Tyrosine Phosphatase Inhibition :

Research has shown that related compounds can inhibit protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways. For instance, derivatives of sulfonates were evaluated for their inhibitory activities against PTP1B, showing promising IC50 values that indicate effective inhibition .

Data Table: Biological Activity Summary

Q & A

Q. Advanced

- Solvent polarity : Polar solvents (e.g., DMF) accelerate nucleophilic substitutions by stabilizing charged intermediates. Non-polar solvents favor slower, more controlled reactions.

- Temperature : Elevated temperatures (50–80°C) increase reaction rates but risk decomposition. Kinetic studies using Arrhenius plots can optimize conditions for specific substrates .

What strategies address contradictory data regarding the stability of this compound under varying pH conditions?

Advanced

Contradictions arise from competing hydrolysis pathways:

- Acidic conditions : Protonation of the phosphoryl group accelerates sulfonate ester hydrolysis.

- Basic conditions : Deprotonation of the methanesulfonate group triggers nucleophilic cleavage.

Mitigation strategies : - Buffered systems : Use phosphate buffers (pH 6–7) to minimize degradation.

- Protective groups : Introduce tert-butyl or benzyl groups to shield reactive sites during synthesis .

What catalytic applications does this compound have in transition metal-mediated reactions?

Advanced

The sulfonate moiety serves as a counterion in palladium complexes, enhancing solubility and catalytic activity. For example, methanesulfonate-based palladium catalysts (e.g., SPhos Pd G3) improve coupling reactions like Suzuki-Miyaura by stabilizing the metal center and facilitating ligand exchange . Comparative studies with triflate or tosylate counterions show superior stability for methanesulfonate derivatives in polar aprotic solvents .

How can computational modeling predict the reactivity of this compound in novel reaction systems?

Advanced

Density Functional Theory (DFT) calculations model:

- Transition states : Energy barriers for phosphoryl group transfer or sulfonate cleavage.

- Solvent effects : Implicit solvent models (e.g., COSMO) to simulate polarity impacts.

- Ligand-metal interactions : Predicting coordination behavior with transition metals (e.g., Pd, Cu) for catalytic applications .

What are the challenges in scaling up this compound synthesis while maintaining stereochemical fidelity?

Q. Advanced

- Mass transfer limitations : Stirring efficiency impacts reagent mixing in large batches.

- Thermal gradients : Uneven heating/cooling alters reaction selectivity.

- Purification : Chromatography becomes impractical; alternatives like crystallization or distillation require optimization .

How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound?

Advanced

Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase electrophilicity at the sulfonate group, accelerating nucleophilic attacks. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity but enhance steric shielding. Hammett studies correlate substituent σ values with reaction rates to guide substrate design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.